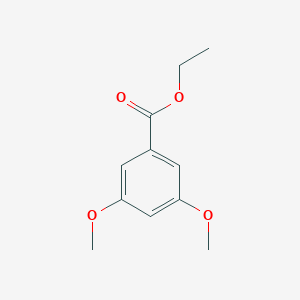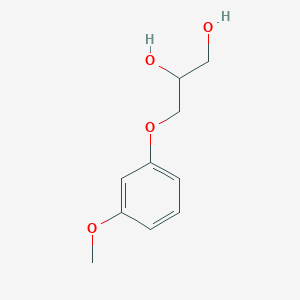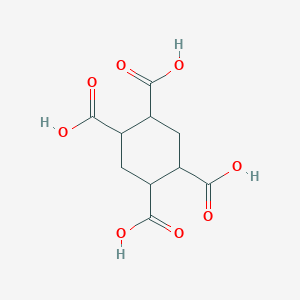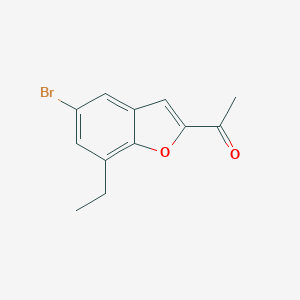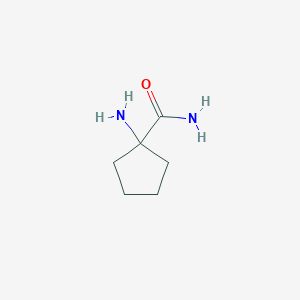
1-Amino-1-cyclopentanecarboxamide
Übersicht
Beschreibung
1-Amino-1-cyclopentanecarboxamide, also known as ACPC, is a cyclic amide that has become increasingly important in the field of organic chemistry and biochemistry. It is an essential building block in the synthesis of a variety of compounds and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Structural Analog and Antitumor Activity
1-Amino-1-cyclopentanecarboxamide and its derivatives have been synthesized and investigated for their structural analogies with natural amino acids and antitumor properties. An example is the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a potential structural analog of serine and threonine. This compound integrates structural features present in cycloleucine, an established antitumor agent, highlighting its significance in medicinal chemistry research for developing new therapeutic agents (Huddle & Skinner, 1971).
Chemokine Receptor Antagonism
Research into the applications of cyclopentanecarboxamide derivatives has led to the discovery of potent chemokine receptor antagonists. For instance, the development of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for CC chemokine receptor 2 (CCR2) antagonists showcases the therapeutic potential of these compounds in treating diseases mediated by CCR2, such as inflammatory conditions (Yang et al., 2007).
Metabolic Inactivity in Antitumor Amino Acids
Studies have also delved into the metabolic inactivity of unnatural amino acids like 1-aminocyclopentanecarboxylic acid (ACPC) in cancer research. ACPC does not undergo metabolic changes in normal rat tissues and does not affect cellular respiration or amino acid metabolism, which indicates its stability and potential utility in therapeutic applications without affecting normal cellular processes (Berlinguet et al., 1962).
Drug Synthesis Intermediates
This compound derivatives serve as valuable intermediates in the synthesis of pharmacologically active compounds. This is illustrated by the scalable synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, highlighting the compound's utility in creating S1P1 receptor agonists, which are relevant in treating various diseases including autoimmune conditions (Wallace et al., 2009).
Innovative Synthetic Pathways
Research into 1-acetyl N-aryl cyclopentanecarboxamides has led to efficient synthesis methods for pyrano[2,3-b]quinoline derivatives. This showcases the cyclopentane unit's flexibility in chemical synthesis, offering novel pathways for creating complex molecules with potential therapeutic benefits (Zhang et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Amino-1-cyclopentanecarboxamide is structurally related to chemokines . Chemokines are a family of small cytokines, or signaling proteins secreted by cells. They play an essential role in the immune system, specifically in leukocyte (white blood cell) trafficking .
Mode of Action
This compound binds to specific receptors on white blood cells, resulting in an increase in the production of chemokines and other proinflammatory molecules . This interaction triggers a cascade of events that lead to the activation of the immune system.
Result of Action
The molecular and cellular effects of this compound’s action involve the activation of the immune system. By binding to specific receptors on white blood cells, it increases the production of chemokines and other proinflammatory molecules . This leads to an enhanced immune response, which can be beneficial in the treatment of certain conditions.
Biochemische Analyse
Biochemical Properties
1-Amino-1-cyclopentanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with chemokines, which are cytokines that induce inflammatory responses . The nature of these interactions involves binding to specific receptors on the surface of immune cells, leading to the activation of signaling pathways that mediate inflammation and immune responses.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have therapeutic effects in the treatment of autoimmune diseases and cancer by affecting the proliferation and survival of immune cells and cancer cells . Additionally, it can alter the expression of genes involved in inflammatory responses, thereby modulating the immune system’s activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in gene expression and cellular function . For instance, it may inhibit certain enzymes involved in the synthesis of pro-inflammatory cytokines, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by enzymes involved in amino acid catabolism, leading to the production of metabolites that can influence cellular function . These metabolic pathways can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity and interactions with other biomolecules, ultimately influencing its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
1-aminocyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5(9)6(8)3-1-2-4-6/h1-4,8H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVGITVCEHRBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455665 | |
| Record name | 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17193-28-1 | |
| Record name | 1-Aminocyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclopentanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017193281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclopentanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 17193-28-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



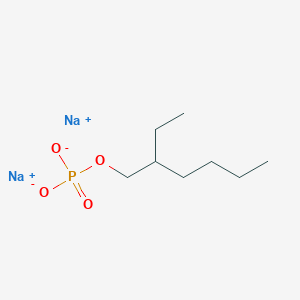

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
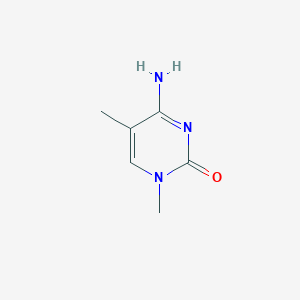
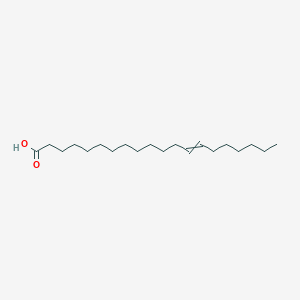
![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)


